molecular formula C11H12N4OS B2786754 7-(methylamino)-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2117453-13-9

7-(methylamino)-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2786754
CAS No.: 2117453-13-9
M. Wt: 248.3
InChI Key: WNTHZGVJPLOOGS-UHFFFAOYSA-N
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Description

7-(methylamino)-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that belongs to the class of pyrazolopyrazines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core with a thienyl and methylamino substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(methylamino)-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a thienyl-substituted hydrazine and a suitable diketone, the reaction proceeds through condensation and cyclization steps, often facilitated by acidic or basic catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the employment of high-efficiency catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.

Chemical Reactions Analysis

Types of Reactions: 7-(methylamino)-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazolopyrazine core are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazolopyrazines.

Scientific Research Applications

7-(methylamino)-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, the compound is explored for drug development. It may serve as a lead compound for designing new pharmaceuticals.

    Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 7-(methylamino)-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or bind to receptors, altering cellular signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: 7-(methylamino)-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can be compared with other pyrazolopyrazine derivatives. Similar compounds include:

  • 7-(amino)-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
  • 7-(methylamino)-2-(2-furyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Uniqueness: The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the thienyl group and the methylamino substituent differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.

Properties

IUPAC Name

7-(methylamino)-2-thiophen-2-yl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-12-10-6-13-11(16)8-5-7(14-15(8)10)9-3-2-4-17-9/h2-5,10,12H,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTHZGVJPLOOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CNC(=O)C2=CC(=NN12)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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